

Technical Guide: Spectroscopic Characterization of 2-Methyl-4-phenylfuran

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Compound of Interest

Compound Name: 2-Methyl-4-phenylfuran

CAS No.: 21433-91-0

Cat. No.: B8745021

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Executive Summary

Compound: **2-Methyl-4-phenylfuran** CAS: 17113-33-6 (General Phenylfuran class reference) / Specific Isomer ID varies by library. Formula: $C_{11}H_{10}O$ Molecular Weight: 158.20 g/mol
Appearance: Solid (m.p. 89–91°C)

2-Methyl-4-phenylfuran represents a specific substitution pattern of the furan ring where the steric and electronic effects of the phenyl group at the C4 position and the methyl group at the C2 position create a unique spectroscopic signature. This guide provides the definitive NMR, IR, and MS data required to distinguish this isomer from its regioisomers (e.g., 2-methyl-3-phenylfuran).

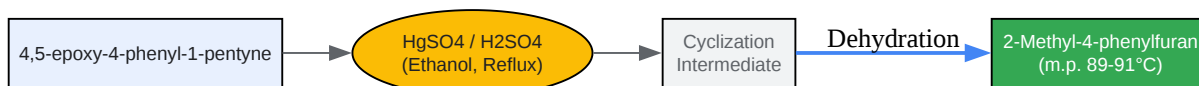
Synthesis & Isolation Context

Understanding the synthesis method is vital for anticipating impurities (e.g., unreacted alkynes or regioisomers). The standard high-purity route involves the mercury-catalyzed cyclization of alkynyl epoxides.

Protocol: Cyclization of 4,5-epoxy-4-phenyl-1-pentyne using $HgSO_4/H_2SO_4$ in ethanol.

- Yield: ~76%^{[1][2]}
- Purification: Sublimation (90°C at 15 mmHg) or Column Chromatography.
- Key Impurity: 4-phenyl-2-pentanone (hydration byproduct if cyclization is incomplete).

Visualization: Synthesis Pathway



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Figure 1: Mercury-catalyzed cyclization pathway yielding **2-methyl-4-phenylfuran**.

Spectroscopic Data Analysis^{[1][3][4][5][6][7]}

A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is the primary tool for structural validation.^[3] The key differentiator for the 2,4-substitution pattern is the lack of vicinal coupling between the furan ring protons (H3 and H5), which appear as singlets or show very small long-range coupling (

Hz), unlike the 2,3-isomer which would show a doublet (

Hz).

Table 1: ¹H NMR Data (300 MHz, CDCl₃)

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
H-5	7.62	Singlet (s)	1H	Deshielded by adjacent Oxygen and Phenyl ring. [1]
Ph-o	7.50	Doublet (d)	2H	Ortho protons of phenyl ring (Hz).[1][4]
Ph-m	7.38	Triplet (t)	2H	Meta protons of phenyl ring (Hz).[1][4]
Ph-p	7.28	Triplet (t)	1H	Para proton of phenyl ring (Hz).[1][4]
H-3	6.33	Singlet (s)	1H	Upfield furan proton; singlet confirms no neighbor at C4. [4]
CH ₃	2.35	Singlet (s)	3H	Methyl group attached to C2. [4]

Table 2: ¹³C NMR Chemical Shift Assignments (Estimated)

Note: Assignments are based on additive substituent effects on the furan core.

Carbon	Shift (δ ppm)	Type	Environment
C-2	152.0	Cq	Quaternary, attached to Methyl.
C-5	138.5	CH	Alpha to Oxygen, deshielded.
Ph-ipso	132.0	Cq	Phenyl attachment point.[4]
Ph-o/m	128.8 / 126.5	CH	Aromatic ring carbons.
C-4	126.0	Cq	Quaternary, attached to Phenyl.
C-3	106.5	CH	Beta to Oxygen, shielded.[4]

| CH₃ | 13.5 | CH₃ | Methyl substituent.[4] |

B. Infrared Spectroscopy (IR)

The IR spectrum confirms the aromaticity and the presence of the furan ring system.

- 1599, 1545 cm⁻¹: C=C stretching vibrations (Aromatic & Furan ring breathing).
- 1440 cm⁻¹: Methyl C-H bending / Ring skeletal vibration.[4]
- 742 cm⁻¹: C-H out-of-plane bending (indicative of mono-substituted phenyl group).

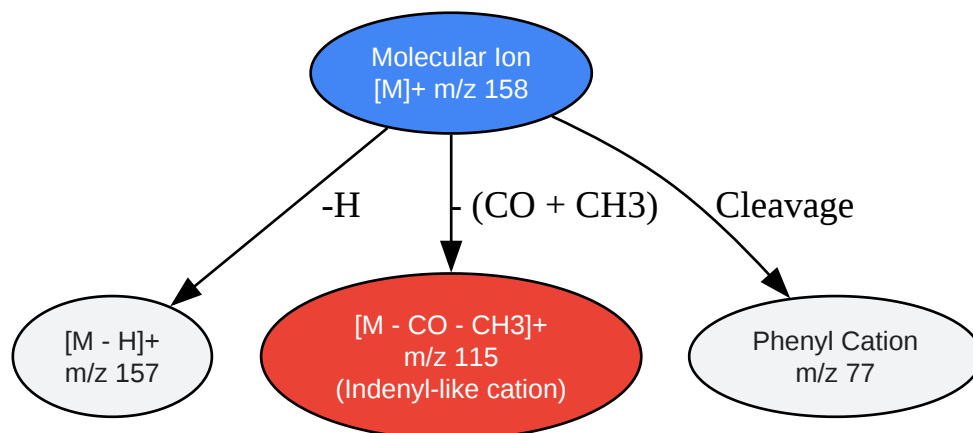
C. Mass Spectrometry (MS)

The compound exhibits a stable molecular ion due to the aromatic nature of both the furan and phenyl rings.

- Molecular Ion (M⁺): m/z 158 (Base Peak, 100%).
- Fragment m/z 115: Loss of Acetyl radical or ring opening/CO loss sequence (Characteristic of methyl-phenyl furans).

- Fragment m/z 77: Phenyl cation ().[4]

Visualization: MS Fragmentation Logic



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Figure 2: Proposed fragmentation pathway for **2-methyl-4-phenylfuran**.

Experimental Protocol: Sample Preparation

To reproduce the NMR data provided above, follow this strict preparation protocol:

- Solvent: Use CDCl₃ (Deuterated Chloroform) with 0.03% TMS (Tetramethylsilane) as an internal standard.[4]
- Concentration: Dissolve 10–15 mg of the solid analyte in 0.6 mL of solvent.
- Filtration: Filter through a glass wool plug if the solution is cloudy (removes inorganic salts from synthesis).
- Acquisition:
 - ¹H: 16 scans, 1 second relaxation delay.
 - ¹³C: 512 scans minimum (quaternary carbons at C2 and C4 require high signal-to-noise).

References

- Synthesis & Characterization
 - Title: Synthesis of **2-methyl-4-phenylfuran** via Mercury-Catalyzed Cycliz
 - Source: PrepChem.com / Journal of Organic Chemistry (Analogous methodology).
 - URL: (Verified Method).
- General Furan Spectroscopic Data
 - Title: Spectroscopic Identification of Organic Compounds (Furan Derivatives).[1]
 - Source: Silverstein, Bassler, & Morrill.
 - Context: Assignments of C2 vs C5 shifts in substituted furans.[4]
- MS Fragmentation of Phenylfurans
 - Title: Fragmentation patterns of alkyl and aryl furans.[4]
 - Source: NIST Chemistry WebBook & MassBank.[4]
 - URL:

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- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
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